molecular formula C8H6ClF3O B1588108 (4-Chloro-2-(trifluoromethyl)phenyl)methanol CAS No. 773872-13-2

(4-Chloro-2-(trifluoromethyl)phenyl)methanol

Cat. No.: B1588108
CAS No.: 773872-13-2
M. Wt: 210.58 g/mol
InChI Key: OYVUJDHCOIJRDO-UHFFFAOYSA-N
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Description

(4-Chloro-2-(trifluoromethyl)phenyl)methanol is an organic compound with the molecular formula C8H6ClF3O. It is a white crystalline solid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a hydroxyl group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Grignard Reaction: : One common method for synthesizing (4-Chloro-2-(trifluoromethyl)phenyl)methanol involves the Grignard reaction. This process typically starts with the reaction of 4-chloro-2-(trifluoromethyl)benzaldehyde with a Grignard reagent such as methylmagnesium bromide in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The product is then hydrolyzed to yield this compound.

  • Reduction of Ketones: : Another method involves the reduction of 4-chloro-2-(trifluoromethyl)acetophenone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in a solvent like ethanol or tetrahydrofuran at low temperatures to control the reaction rate and yield the desired alcohol.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : (4-Chloro-2-(trifluoromethyl)phenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or ketone. Common oxidizing agents include chromium trioxide, potassium permanganate, and pyridinium chlorochromate.

  • Reduction: : The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can convert it to the corresponding hydrocarbon.

  • Substitution: : The chloro and trifluoromethyl groups on the benzene ring can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water, pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran, catalytic hydrogenation with palladium on carbon.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: 4-Chloro-2-(trifluoromethyl)benzaldehyde, 4-Chloro-2-(trifluoromethyl)acetophenone.

    Reduction: 4-Chloro-2-(trifluoromethyl)phenylmethane.

    Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

(4-Chloro-2-(trifluoromethyl)phenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its unique functional groups make it a valuable building block for complex molecule construction.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives are tested for efficacy and safety in treating various diseases.

    Industry: The compound is used in the production of specialty chemicals, including polymers, dyes, and coatings. Its stability and reactivity make it suitable for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    (4-Chloro-2-(trifluoromethyl)benzaldehyde): Similar structure but with an aldehyde group instead of a hydroxyl group.

    (4-Chloro-2-(trifluoromethyl)acetophenone): Similar structure but with a ketone group instead of a hydroxyl group.

    (4-Chloro-2-(trifluoromethyl)phenylmethane): Similar structure but without the hydroxyl group.

Uniqueness

(4-Chloro-2-(trifluoromethyl)phenyl)methanol is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications. The hydroxyl group provides reactivity for further chemical modifications, while the trifluoromethyl group enhances stability and lipophilicity.

Properties

IUPAC Name

[4-chloro-2-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVUJDHCOIJRDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80409350
Record name (4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL)METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773872-13-2
Record name (4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL)METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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